molecular formula C7H2F4I2S B14061192 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene

1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene

Katalognummer: B14061192
Molekulargewicht: 447.96 g/mol
InChI-Schlüssel: NQZUCWYDPQYMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and interesting compound for various chemical applications.

Vorbereitungsmethoden

The synthesis of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application, but the compound’s unique structure allows it to interact with various biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of iodine, fluorine, and trifluoromethylthio groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C7H2F4I2S

Molekulargewicht

447.96 g/mol

IUPAC-Name

5-fluoro-1,3-diiodo-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-3-1-4(12)6(5(13)2-3)14-7(9,10)11/h1-2H

InChI-Schlüssel

NQZUCWYDPQYMHB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1I)SC(F)(F)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.